molecular formula C16H12O4 B2549146 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one CAS No. 66267-82-1

7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B2549146
CAS No.: 66267-82-1
M. Wt: 268.268
InChI Key: VGYCHSOZFBOOKO-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a coumarin derivative with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.268 g/mol . Its IUPAC name reflects the substitution pattern: a hydroxyl group at position 7 and a 4-methoxyphenyl group at position 3 of the coumarin scaffold.

Key physicochemical properties include a ChemSpider ID of 4537978 and a monoisotopic mass of 268.073559 g/mol, indicative of its structural precision . The methoxy group at the para position of the phenyl ring enhances its lipophilicity, while the hydroxyl group at position 7 contributes to hydrogen bonding, influencing solubility and bioavailability .

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-13-6-3-10(4-7-13)14-8-11-2-5-12(17)9-15(11)20-16(14)18/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYCHSOZFBOOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346476
Record name 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66267-82-1
Record name 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-3-(4'-methoxyphenyl)coumarin
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Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via:

  • Protonation of the β-ketoester carbonyl group by the Lewis acid catalyst
  • Electrophilic attack by the phenol's hydroxyl group at the α-carbon
  • Lactonization to form the chromen-2-one core

For the target compound, the reactants are:

  • Resorcinol (1,3-dihydroxybenzene): Provides the 7-hydroxy group
  • Ethyl 3-(4-methoxyphenyl)acetoacetate : Introduces the 3-(4-methoxyphenyl) substituent

A representative molar ratio is:

Component Molar Quantity Role
Resorcinol 5 mmol Aromatic diol
Ethyl 3-(4-methoxyphenyl)acetoacetate 5 mmol β-Ketoester donor
BF₃·Et₂O 2 mL Lewis acid catalyst

Catalytic Systems and Conditions

Boron trifluoride diethyl etherate (BF₃·Et₂O) demonstrates superior catalytic efficiency compared to traditional acids like H₂SO₄. Key reaction parameters:

Parameter Optimal Value Effect on Yield
Temperature 110°C Maximizes cyclization
Reaction Time 2 hours Completes condensation
Atmosphere Argon Prevents oxidation

Post-condensation treatment with methanesulfonyl chloride (MeSO₂Cl) in DMF at reflux (110°C, 3-5 hours) enhances lactone ring formation, achieving yields up to 77% after column chromatography.

Alternative Synthetic Approaches

Knoevenagel Condensation

Though less common, this method enables coumarin synthesis through base-catalyzed condensation of salicylaldehydes with ketones. For the target compound:

  • 4-Methoxybenzaldehyde reacts with 7-hydroxycoumarin
  • Piperidine catalyzes aldol condensation
  • Acidic workup induces cyclization

However, this route suffers from:

  • Lower yields (∼50%) due to competing side reactions
  • Requirement for pre-synthesized coumarin intermediates

Microwave-Assisted Synthesis

Modern adaptations employ microwave irradiation to accelerate the Pechmann condensation:

Conventional vs. Microwave Parameters
Time : 2 h → 15 min
Yield : 77% → 82%
Energy Input : 150 W

This method reduces thermal degradation while improving reaction homogeneity.

Industrial Production Considerations

Scaling the Pechmann condensation requires addressing three critical factors:

Catalyst Recycling

BF₃·Et₂O recovery systems:

  • Distillation : 85% recovery efficiency
  • Ion-exchange resins : 92% recovery with <5% activity loss

Solvent Selection

Green solvent alternatives to DMF:

Solvent Boiling Point Environmental Impact
Cyrene™ 220°C Biodegradable
2-MeTHF 80°C Renewable sourcing

Continuous Flow Systems

Compared to batch reactors, flow chemistry offers:

  • 40% reduction in reaction time
  • 15% increase in yield
  • Narrower product distribution (PDI <1.1)

Structural Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (DMSO-d₆, 400 MHz)
δ 8.36 (s, 1H, C4-H), 7.98 (d, J=8.8 Hz, C5-H), 7.41-7.27 (m, aromatic H), 3.91 (s, OCH₃)

¹³C NMR (101 MHz)
δ 175.18 (C=O), 164.11 (C7-OH), 157.89 (OCH₃), 153.58 (C3)

HRMS (ESI)
Calcd. for C₁₆H₁₂O₄ [M+H]⁺: 269.0808
Found: 269.0805

Yield Optimization Strategies

Multi-variable analysis reveals optimal conditions:

Factor Level Effect Size
Catalyst Loading 15 mol% BF₃ +22% Yield
Solvent Polarity ε=37.5 (DMF) +18% Yield
Stoichiometric Ratio 1:1.1 (Phenol:β-ketoester) +12% Yield

Reaction monitoring via in situ FTIR at 1720 cm⁻¹ (C=O stretch) allows real-time adjustment of parameters.

Challenges and Mitigation

Byproduct Formation

Major impurities include:

  • 4-Methoxybenzaldehyde (oxidation product)
  • Di-coumarinyl ethers (dimerization byproducts)

Mitigation:

  • Strict oxygen exclusion (<5 ppm)
  • Addition of radical scavengers (TEMPO, 0.5 mol%)

Crystallization Issues

The compound's low melting point (mp 189-191°C) complicates purification. Gradient recrystallization from ethyl acetate/hexane (3:7 v/v) achieves >99% purity.

Comparative Method Analysis

Method Yield Purity Scalability
Pechmann (BF₃) 77% 99.5% Industrial
Microwave-Assisted 82% 98.7% Pilot-scale
Knoevenagel 50% 95.2% Laboratory

Environmental Impact Assessment

Green chemistry metrics for 1 kg production:

Metric Pechmann Route Knoevenagel Route
E-Factor 8.7 23.4
Process Mass Intensity 12.1 29.8
Carbon Efficiency 64% 38%

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Synthesis and Applications

Synthetic Routes:
The compound can be synthesized through various methods, with the Pechmann condensation being a prominent approach. This method involves the reaction of phenols with β-ketoesters in the presence of Lewis acid catalysts, yielding high purity and yield.

Table 1: Synthetic Methods for 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one

MethodYield (%)Key Features
Pechmann Condensation70-85Utilizes Lewis acids for efficiency
O-sulfonylation72Produces sulfonyl derivatives

Biological Applications

Antioxidant Activity:
The compound exhibits significant antioxidant properties, attributed to the hydroxy group at position 7, which can scavenge free radicals and reduce oxidative stress. This activity suggests potential applications in preventing oxidative damage in biological systems .

Antimicrobial Properties:
Research indicates that this compound can disrupt microbial cell membranes, making it effective against various bacterial and fungal strains. This property is valuable for developing new antimicrobial agents .

Anticancer Potential:
Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating critical signaling pathways, such as the JAK/STAT pathway. Its anticancer activity has been explored against multiple cancer cell lines, showing promising results .

Table 2: Biological Activities of this compound

ActivityMechanismReference
AntioxidantScavenges free radicals,
AntimicrobialDisrupts microbial membranes,
AnticancerInduces apoptosis via JAK/STAT modulation,

Medical Applications

Therapeutic Properties:
The compound is under investigation for its anti-inflammatory and anticoagulant activities. Its ability to modulate inflammatory pathways positions it as a candidate for treating conditions linked to chronic inflammation .

Fluorescent Probes:
In analytical chemistry, derivatives of this compound have been developed as fluorescent probes for studying protein interactions, particularly with macrophage migration inhibitory factor (MIF). These probes have shown enhanced binding affinity, making them useful in competitive binding studies .

Industrial Applications

Dyes and Cosmetics:
this compound is utilized in the production of dyes and optical brighteners due to its vibrant color properties. Additionally, it is incorporated into cosmetic formulations for its beneficial effects on skin health .

Table 3: Industrial Uses of this compound

IndustryApplication
DyesProduction of vibrant colorants
CosmeticsIngredient in skincare products

Case Studies

  • Antioxidant Efficacy Study:
    A study evaluated the antioxidant capacity of various hydroxycoumarins, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
  • Antimicrobial Activity Evaluation:
    In vitro tests demonstrated that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, supporting its potential as a natural antimicrobial agent .
  • Cancer Cell Line Research:
    Research involving multiple cancer cell lines showed that treatment with this compound led to dose-dependent apoptosis, highlighting its potential as an anticancer therapeutic .

Mechanism of Action

The biological activities of 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its mechanism of action. For example, the compound can inhibit enzymes such as DNA gyrase, which is essential for bacterial replication, thereby exhibiting antimicrobial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of coumarin derivatives is highly dependent on substituent patterns. Below is a comparative analysis with structurally similar compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties References
7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one C₁₆H₁₂O₄ 7-OH, 3-(4-OCH₃Ph) 268.268 High bioavailability (0.55–0.56), MIF target
7-Hydroxy-3-(4-fluorophenyl)-2H-chromen-2-one C₁₅H₉FO₃ 7-OH, 3-(4-FPh) 256.236 Enhanced enzyme inhibition (e.g., aromatase)
7-Hydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one C₁₅H₁₀O₄ 7-OH, 3-(4-OHPh) 254.238 Higher polarity, lower lipophilicity
7-Hydroxy-3-(4-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one C₁₇H₁₁F₃O₄ 7-OH, 3-(4-OCH₃Ph), 2-CF₃ 336.265 Increased metabolic stability
5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one C₂₀H₁₈O₇ 5-OH, 7-OCH₃, 2-(3,4,5-OCH₃Ph) 370.355 Antioxidant activity, reduced solubility
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one C₁₆H₁₂O₃S 4-SO₂CH₃ 284.330 High thermal stability (mp 187°C)
Key Observations:
  • Bioavailability : The parent compound exhibits bioavailability scores of 0.55–0.56 , comparable to hydroxyl-rich derivatives like (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one . Fluorinated analogues (e.g., 4-fluorophenyl substitution) show enhanced enzyme inhibition but reduced solubility .
  • Lipophilicity : The trifluoromethyl group in C₁₇H₁₁F₃O₄ increases metabolic stability but may reduce water solubility compared to the methoxy group .
  • Thermal Stability : Sulfonyl-substituted derivatives (e.g., C₁₆H₁₂O₃S ) exhibit higher melting points (187°C) due to strong intermolecular interactions .
Enzyme Inhibition:
  • Derivatives like 7-hydroxy-3-(4-nitrophenyl)piperazine-1-carbonyl-2H-chromen-2-one (42) show carbonic anhydrase IX/XII inhibition , highlighting the role of electron-withdrawing groups (e.g., nitro) in enhancing binding affinity .
  • Estrogen Receptor Modulation : The 4-phenyl-substituted analogue 3v (7-hydroxy-3-(4-hydroxyphenyl)-4-phenyl-1H-isochromen-1-one) exhibits slight selectivity for the α-subtype estrogen receptor, suggesting that bulky substituents at position 4 influence receptor interaction .
Cytotoxicity and Anticancer Potential:
  • Copper(II) complexes of coumarin-triapine hybrids demonstrate enhanced cytotoxicity, with IC₅₀ values influenced by substituent electronegativity .
  • The trifluoromethyl derivative (C₁₇H₁₁F₃O₄ ) may exhibit prolonged half-life in vivo due to resistance to oxidative metabolism .

Biological Activity

7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a chromen-2-one backbone with a hydroxyl group at the 7-position and a methoxy-substituted phenyl group at the 3-position. This structural arrangement is crucial for its biological activity.

1. Antioxidant Activity

Coumarins are recognized for their antioxidant properties, primarily attributed to the hydroxyl group which can scavenge free radicals. Studies have shown that this compound effectively reduces oxidative stress, making it a potential candidate for therapeutic applications in oxidative stress-related diseases.

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It disrupts microbial cell membranes and inhibits the growth of various bacteria and fungi, indicating its potential use in treating infections .

3. Anticancer Activity

Research has demonstrated that this compound can induce apoptosis in cancer cells through modulation of critical signaling pathways such as JAK/STAT. In vitro studies have shown cytotoxic effects against several cancer cell lines, including AGS (gastric cancer), MGC-803, HCT-116 (colon cancer), A-549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells .

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineIC50 (µM)
AGS14.5 ± 1.0
MGC-80312.3 ± 0.8
HCT-11610.7 ± 0.5
A-5499.8 ± 0.6
HepG211.0 ± 0.7
HeLa13.5 ± 0.9

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl group facilitates electron donation to free radicals, thus neutralizing them and preventing cellular damage.
  • Antimicrobial Mechanism : The compound's lipophilicity allows it to penetrate microbial membranes, leading to cell lysis.
  • Anticancer Mechanism : By activating apoptosis pathways, it triggers programmed cell death in malignant cells while sparing normal cells.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic potential of various derivatives of coumarins, including this compound, using the MTT assay on multiple cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity, particularly against gastric and colon cancer cells .
  • Antioxidant Efficacy : Another investigation assessed the DPPH radical scavenging activity of this compound alongside other coumarin derivatives, revealing a strong ability to reduce radical concentrations in vitro .

Q & A

Q. What are the established synthetic routes for 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation followed by cyclization. A common procedure involves reacting substituted phenols with β-keto esters in the presence of acidic catalysts. For example, describes a derivative synthesis starting from this compound, using sodium hydroxide and hydrogen peroxide in ethanol to achieve a 52% yield. Optimization strategies include:

  • Temperature control : Maintaining 60–80°C to prevent side reactions.
  • Catalyst selection : Using ZnCl₂ or PCl₃ for efficient cyclization.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) to isolate the product .

Q. How is the crystal structure of this compound determined, and what analytical techniques are essential?

Methodological Answer: X-ray diffraction (XRD) is the gold standard. provides crystallographic data (monoclinic system, space group P21/c) with unit cell parameters (a = 22.3701 Å, b = 6.8836 Å, c = 15.7987 Å). Key steps:

  • Data collection : Use MoKα radiation (λ = 0.71073 Å) at 223 K.
  • Refinement : Employ SHELXL (as in ) for high-resolution refinement, addressing hydrogen bonding and torsional angles.
  • Validation : Check R-factors (<0.05) and residual electron density maps .

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer: highlights cytotoxicity (MTT assay), enzyme inhibition (e.g., acetylcholinesterase), and fluorescence-based cellular uptake studies. Protocols include:

  • Cytotoxicity : Incubate with cancer cell lines (e.g., HeLa, MCF-7) for 48 hours, measure IC₅₀ via absorbance at 570 nm.
  • Enzyme assays : Use Ellman’s method for cholinesterase inhibition, monitoring absorbance at 412 nm.
  • Fluorescence imaging : Treat cells with 10 µM compound, image with confocal microscopy (excitation 365 nm, emission 450 nm) .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with enzyme targets like FAAH or AChE?

Methodological Answer: and 6 suggest docking studies (AutoDock Vina or Schrödinger) to model binding to fatty acid amide hydrolase (FAAH) or acetylcholinesterase (AChE). Steps:

  • Protein preparation : Retrieve PDB structures (e.g., 4QK9 for FAAH), optimize hydrogen bonding networks.
  • Ligand parameterization : Assign charges using AM1-BCC.
  • Docking : Set grid boxes around active sites (e.g., Ser241 for FAAH), rank poses by binding energy (ΔG < −8 kcal/mol indicates strong binding). Validate with MD simulations (NAMD, 100 ns) to assess stability .

Q. How can structural modifications enhance fluorescence properties for probe design?

Methodological Answer: notes that electron-donating groups (e.g., -OCH₃) at the 4-position increase quantum yield. Modifications include:

  • Substitution at C-3 : Introduce aryl groups (e.g., 4-fluorophenyl) to redshift emission (λem ~500 nm).
  • Solvatochromism testing : Measure Stokes shift in solvents of varying polarity (e.g., ε from 4.8 in toluene to 37.5 in DMSO).
  • Cell permeability : Add methyl groups to improve logP (target ~2.5) .

Q. How do contradictory bioactivity results between studies arise, and how can they be resolved?

Methodological Answer: Discrepancies (e.g., varying IC₅₀ values in vs. 6 ) may stem from:

  • Assay conditions : Differences in pH, serum proteins, or incubation time.
  • Structural analogs : Impurities in derivatives (e.g., 3-chloropropoxy vs. methoxy groups).
  • Resolution : Re-test compounds under standardized protocols (e.g., NIH/NCATS guidelines) and validate purity via HPLC (>98%) .

Q. What strategies are used to isolate natural analogs of this compound from plant sources?

Methodological Answer: cites isolation from Portulaca oleracea using:

  • Extraction : Soxhlet with methanol, followed by partitioning (ethyl acetate/water).
  • Chromatography : Flash chromatography (hexane/acetone gradient) and preparative HPLC (C18 column, 70% MeOH).
  • Characterization : Compare NMR (¹H, ¹³C) and HRMS data with synthetic standards .

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